Indirubin-3-methoxime is a chemical compound belonging to the class of indoles and derivatives, specifically classified as an indoline. It is a structural analog of indirubin, a well-known natural compound derived from the indigo dye and historically recognized for its biological activities. The compound has garnered attention for its potential therapeutic applications, particularly in the field of cancer treatment and antibacterial activity.
Indirubin-3-methoxime can be synthesized from various natural sources, including plants and mollusks, particularly from the extraction processes involving Tyrian purple dye. Additionally, it can be produced through synthetic methods that modify the indirubin structure to enhance its biological properties.
The synthesis of indirubin-3-methoxime typically involves several key steps:
This multi-step synthetic route allows for the introduction of various substituents on the indirubin scaffold, potentially enhancing its biological efficacy .
Indirubin-3-methoxime features a complex molecular structure characterized by:
The molecular structure contributes significantly to its pharmacological properties .
Indirubin-3-methoxime can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying indirubin derivatives to enhance their biological activities .
The mechanism of action of indirubin-3-methoxime primarily involves its role as an inhibitor of various kinases, such as glycogen synthase kinase 3 and cyclin-dependent kinases. The compound binds to these enzymes, disrupting their activity and subsequently affecting cell cycle regulation and apoptosis pathways.
Indirubin-3-methoxime exhibits several notable physical and chemical properties:
These properties are essential for understanding its bioavailability and interaction with biological systems .
Indirubin-3-methoxime has several scientific applications:
Indirubin-3'-monoxime (Indirubin-3'-monoxime) exerts potent antitumor effects in hematologic malignancies by targeting the ubiquitin-proteasome system (UPS), a critical pathway for intracellular protein degradation. Its primary mechanism involves direct inhibition of proteasome activators PA28γ (PSME3) and PA200 (PSME4), which regulate the 20S proteasome core’s substrate specificity and catalytic efficiency [3] [9]. In multiple myeloma cells, Indirubin-3'-monoxime binds these activators, reducing chymotrypsin-like, caspase-like, and trypsin-like proteolytic activities by 60–80% at pharmacologically relevant concentrations (0.5–2 μM). This inhibition causes accumulation of polyubiquitinated proteins and paraproteins, overwhelming endoplasmic reticulum capacity and triggering terminal unfolded protein response [3] [9].
Table 1: Impact of Indirubin-3'-monoxime on Proteasome Activity in Multiple Myeloma Cells
| Proteasome Activator | Function | Reduction After Indirubin-3'-monoxime Treatment | Consequence |
|---|---|---|---|
| PA28γ (PSME3) | Enhances 20S core cleavage of small peptides | 70–85% | Impaired clearance of oxidized proteins |
| PA200 (PSME4) | Facilitates nuclear proteasome activity | 65–75% | Accumulation of DNA repair proteins |
| Combined activity | Regulates substrate specificity | >80% | Paraprotein overload and ER stress |
Indirubin-3'-monoxime overcomes bortezomib resistance by simultaneously disrupting compensatory protein-clearance pathways. In bortezomib-resistant multiple myeloma, Indirubin-3'-monoxime (1 μM) reduces PSME3/PSME4 expression by 4–6-fold while inhibiting autophagic flux through histone deacetylase 6 suppression. This dual blockade collapses the aggresome-autophagy pathway, increasing bortezomib cytotoxicity by 12–17-fold (combination index: 0.2–0.4) [3] [9]. Xenograft models demonstrate 80% suppression of drug-resistant tumor growth with Indirubin-3'-monoxime/bortezomib co-administration versus 30% with bortezomib alone [9].
Indirubin-3'-monoxime disrupts Nuclear Factor Kappa B signaling by inhibiting inhibitor of nuclear factor kappa B kinase activation and nuclear translocation of RelA/p65. In multiple myeloma, this reduces nuclear factor kappa B target genes involved in proliferation (Cyclin D1), apoptosis inhibition (B-cell lymphoma 2), and cytokine signaling (Interleukin 6) by 70–90% at 48 hours post-treatment (2 μM) [3]. Mechanistically, this occurs through impaired proteasomal degradation of inhibitor of nuclear factor kappa B alpha, which sequesters nuclear factor kappa B dimers in the cytoplasm [3].
Ubiquitin Specific Peptidase 7 stabilization of oncogenic substrates is antagonized by Indirubin-3'-monoxime, which reduces Ubiquitin Specific Peptidase 7 protein levels by 60–80% in multiple myeloma cells (1.5 μM, 24 hours) [3]. This promotes Never In Mitosis Gene A-Related Kinase 2 polyubiquitination and proteasomal degradation, disrupting centrosome amplification. Never In Mitosis Gene A-Related Kinase 2 downregulation (70–90%) correlates with mitotic catastrophe and increased aneuploidy, particularly in drug-resistant clones [3].
Table 2: Transcriptional Targets Modulated by Indirubin-3'-monoxime in Hematologic Malignancies
| Target | Biological Function | Regulation by Indirubin-3'-monoxime | Downstream Effect |
|---|---|---|---|
| Nuclear Factor Kappa B | Pro-survival transcription factor | Inhibition of nuclear translocation | ↓ Cyclin D1, ↓ B-cell lymphoma 2, ↓ Interleukin 6 |
| Ubiquitin Specific Peptidase 7 | Deubiquitinating enzyme | Protein degradation (60–80% reduction) | Never In Mitosis Gene A-Related Kinase 2 destabilization |
| Tripartite Motif Containing 28 | Transcriptional co-regulator | Transcriptional suppression (4–6-fold) | ↓ Proteasome subunit genes, ↓ Autophagy genes |
Indirubin-3'-monoxime directly inhibits Cyclin-Dependent Kinase 1 and Cyclin-Dependent Kinase 5 with half maximal inhibitory concentration values of 180 nM and 100 nM, respectively, competitively binding adenosine triphosphate pockets [8] [10]. This disrupts phosphorylation signaling governing cell cycle progression: Cyclin-Dependent Kinase 1 inhibition prevents activation of mitosis-promoting complexes, while Cyclin-Dependent Kinase 5 blockade impairs DNA repair coordination. In leukemia and myeloma models, sustained Cyclin-Dependent Kinase inhibition (24–48 hours) precedes retinoblastoma protein hypophosphorylation and Cyclin B1 accumulation [8] [10].
G2/M arrest is mediated through coordinated molecular events:
Flow cytometry analyses demonstrate 70–85% of leukemia and myeloma cells accumulate in G2/M phase within 24 hours of Indirubin-3'-monoxime exposure (1–2 μM), with parallel cyclin B1 upregulation (3–5-fold) and securin downregulation (60–80%) [1] [10]. This arrest progresses to mitotic catastrophe when DNA damage exceeds repair capacity.
Figure Concept: Integrated Mechanisms of G2/M Arrest
[DNA Damage] → [ATR/ATM-Chk1/2 Activation] → [Cdc25 Inactivation] ↓ [Cyclin-Dependent Kinase 1 Inhibition] → [Failure of Mitotic Entry] ↓ [G2/M Accumulation] → [Mitotic Catastrophe or Apoptosis]
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